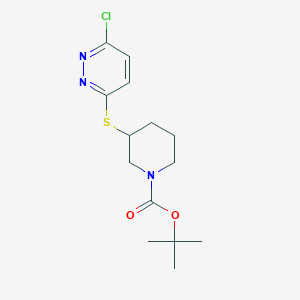
(1S,3S)-(3-Aminocyclopentyl) methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-(3-Aminocyclopentyl) methanol is an organic compound with a cyclopentane ring structure, featuring an amino group and a hydroxyl group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (1S,3S)-(3-Aminocyclopentyl) methanol may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
化学反応の分析
Types of Reactions
(1S,3S)-(3-Aminocyclopentyl) methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone, while substitution reactions can introduce various functional groups to the cyclopentane ring.
科学的研究の応用
(1S,3S)-(3-Aminocyclopentyl) methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of (1S,3S)-(3-Aminocyclopentyl) methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Cyclopentanol: Lacks the amino group, making it less versatile in certain chemical reactions.
Cyclopentylamine: Lacks the hydroxyl group, limiting its applications in oxidation reactions.
(1R,3R)-(3-Aminocyclopentyl) methanol: The stereochemistry differs, which can affect its reactivity and interactions with biological targets
Uniqueness
(1S,3S)-(3-Aminocyclopentyl) methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of both amino and hydroxyl groups allows for a wide range of chemical modifications and applications.
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
[(1S,3S)-3-aminocyclopentyl]methanol |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |
InChIキー |
HVQDOKDLGGYIOY-WDSKDSINSA-N |
異性体SMILES |
C1C[C@@H](C[C@H]1CO)N |
正規SMILES |
C1CC(CC1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)

![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)

